![molecular formula C24H24N2O3 B7516921 N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B7516921.png)
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide, also known as NAPPOC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NAPPOC is a derivative of oxolane-2-carboxamide, which is a heterocyclic organic compound.
作用機序
The mechanism of action of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide is not fully understood. However, it has been proposed that N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide inhibits the HIV integrase enzyme by binding to the active site of the enzyme, thereby preventing the replication of the virus. In the case of cancer cells, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide induces apoptosis by activating the caspase pathway. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide can cross the blood-brain barrier due to its lipophilic nature, making it a potential drug delivery system for drugs that target the central nervous system.
Biochemical and Physiological Effects:
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide inhibits the activity of the HIV integrase enzyme with an IC50 value of 4.4 μM. N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has also been shown to induce apoptosis in various cancer cell lines, including breast cancer and prostate cancer cells. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has been shown to have a low toxicity profile in vitro.
実験室実験の利点と制限
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily confirmed using standard analytical techniques. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has shown potential applications in various scientific research fields, making it a versatile research tool. However, one limitation of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide is that its mechanism of action is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide research. One potential direction is to investigate its potential as a drug delivery system for drugs that target the central nervous system. Another direction is to further investigate its mechanism of action and potential applications in various scientific research fields. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide can be modified to improve its potency and selectivity, which can lead to the development of more effective drugs. Overall, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has shown great potential as a research tool, and further research is needed to fully understand its potential applications.
合成法
The synthesis of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide involves the reaction of 3-(1-naphthalen-1-ylethylcarbamoyl)phenylboronic acid with oxolane-2-carboxylic acid chloride in the presence of a base. The reaction yields N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide as a white solid with a purity of over 98%. The synthesis method of N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has shown potential applications in various scientific research fields. It has been studied as a potential inhibitor of the human immunodeficiency virus (HIV) integrase enzyme, which is essential for the replication of the virus. N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Moreover, N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide has been studied as a potential drug delivery system for various drugs due to its ability to cross the blood-brain barrier.
特性
IUPAC Name |
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16(20-12-5-8-17-7-2-3-11-21(17)20)25-23(27)18-9-4-10-19(15-18)26-24(28)22-13-6-14-29-22/h2-5,7-12,15-16,22H,6,13-14H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSVOLKXXLUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC=C3)NC(=O)C4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1-naphthalen-1-ylethylcarbamoyl)phenyl]oxolane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


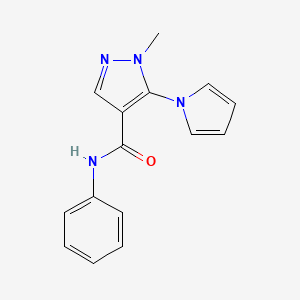
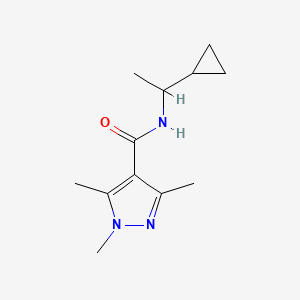
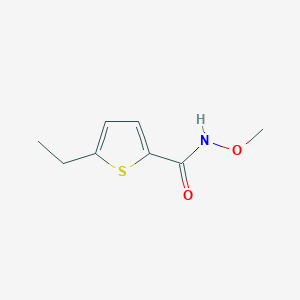
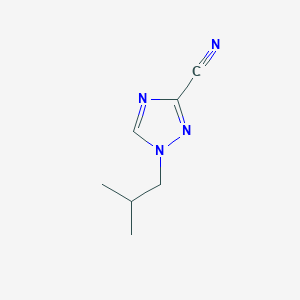
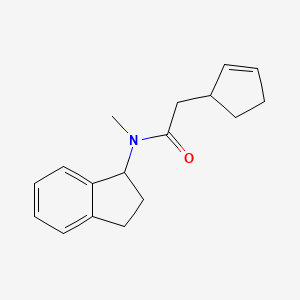
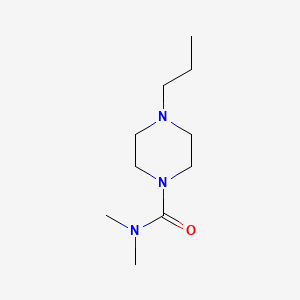
![8-(5-Bromopyridine-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7516882.png)
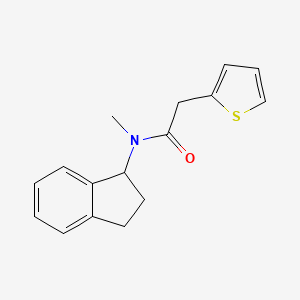


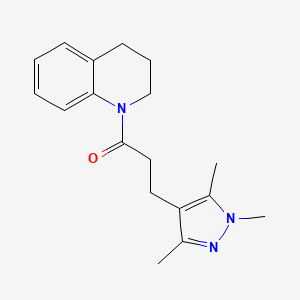
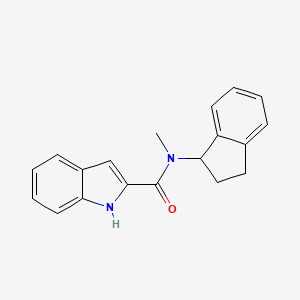
![3-[2-(dimethylamino)ethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B7516945.png)